N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-[3-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-[3-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a thiazolidine ring, a pyrrolidine ring, and various functional groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-[3-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazolidine Ring: The reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature forms 2-methylidene-1,3-thiazolidin-4-one derivatives.
Formation of the Pyrrolidine Ring: The 2-methylidene-1,3-thiazolidin-4-one derivatives react with oxalyl chloride in dry acetonitrile at 70°C to produce 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-trione derivatives.
Final Coupling: The final step involves coupling the thiazolidine and pyrrolidine derivatives under specific conditions to form the target compound.
Chemical Reactions Analysis
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-[3-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.
Reduction: Reduction reactions can occur at the carbonyl groups present in the pyrrolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazolidine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-[3-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to the presence of the thiazolidine and pyrrolidine rings.
Biological Studies: It is used in biological studies to understand its effects on various cellular pathways and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-[3-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in cellular signaling pathways, potentially inhibiting or activating them.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-[3-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds:
Similar Compounds: Compounds like N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N’-[2-(4-morpholinyl)ethyl]ethanediamide and other thiazolidine derivatives.
Uniqueness: The presence of both thiazolidine and pyrrolidine rings, along with the specific functional groups, makes this compound unique in its potential biological activities and applications.
Properties
Molecular Formula |
C21H23N3O4S2 |
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Molecular Weight |
445.6 g/mol |
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-1-(3-methylsulfanylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H23N3O4S2/c1-29-19-5-2-4-18(13-19)23-14-15(12-20(23)25)21(26)22-16-6-8-17(9-7-16)24-10-3-11-30(24,27)28/h2,4-9,13,15H,3,10-12,14H2,1H3,(H,22,26) |
InChI Key |
PXBWGKRVIHTFKY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)N4CCCS4(=O)=O |
Origin of Product |
United States |
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